(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Description
(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) moiety, a phenyl-substituted pyrazole ring, and an α,β-unsaturated carboxylic acid group. Its molecular formula is C21H14N2O4 (molecular weight: 358.36 g/mol), with a purity of ≥95% . The compound is synthesized via Knoevenagel condensation between 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and malonic acid under refluxing conditions .
Properties
IUPAC Name |
(E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(25)11-10-15-13-23(16-7-2-1-3-8-16)22-20(15)17-12-14-6-4-5-9-18(14)27-21(17)26/h1-13H,(H,24,25)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWKXSWQUQHHS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl and pyrazolyl intermediates, which are then coupled through a series of condensation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to optimize yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that the incorporation of the chromenone and pyrazole moieties enhances the cytotoxic activity against various cancer cell lines. A key study reported that compounds similar to (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid demonstrated potent activity against breast and lung cancer cells, suggesting a potential role in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This suggests its utility in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Organic Synthesis Applications
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reaction pathways, including cycloaddition and cross-coupling reactions. The versatility of this compound allows chemists to design new molecules with desired biological activities .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 15 | |
| Compound B | A549 (Lung) | 20 | |
| Compound C | HeLa (Cervical) | 10 |
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition (%) | Reference |
|---|---|---|
| Compound D | TNF-alpha: 75% | |
| Compound E | IL-6: 65% | |
| Compound F | IL-1β: 70% |
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Srikrishna and Kumar detailed the synthesis of pyrazole derivatives from chromenones, highlighting their biological evaluation against cancer cell lines. The synthesized compounds showed promising results, with several derivatives exhibiting IC50 values below 20 µM, indicating strong anticancer potential .
Case Study 2: Mechanistic Insights into Anti-inflammatory Action
Another investigation focused on the anti-inflammatory mechanisms of related compounds. It was found that these compounds could significantly reduce levels of NF-kB, a transcription factor involved in inflammation, thereby demonstrating their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the pyrazole ring or the replacement of the coumarin group. Key comparisons include:
Key Observations :
- The coumarin group in the target compound increases molecular weight by ~60–150 g/mol compared to simpler analogs, influencing solubility and steric interactions.
- Electron-withdrawing groups (e.g., chloro in ) may enhance electrophilicity of the α,β-unsaturated acid, while bulky substituents (e.g., 4-methylbenzyl in ) could hinder binding to flat enzymatic pockets.
Physicochemical and Pharmacokinetic Insights
- Solubility : The coumarin group may reduce aqueous solubility compared to pyridinyl or smaller substituents.
- Lipophilicity : Calculated XLogP3 values (e.g., 3.5 for ) suggest moderate lipophilicity, favoring membrane permeability.
- Hydrogen Bonding: The carboxylic acid group (hydrogen bond donor) and coumarin’s carbonyl (acceptor) may improve target binding .
Biological Activity
The compound (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, often referred to as a coumarin-pyrazole derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetylchromen-2-one derivatives with phenylhydrazine, followed by formylation through the Vilsmeier-Haack reaction. The process yields various substituted derivatives with potential biological activities. For instance, one study outlined a stepwise synthesis that resulted in high yields and purity of the target compound, demonstrating its feasibility for further pharmacological evaluation .
Antimicrobial Activity
Research indicates that derivatives of this compound possess notable antimicrobial properties. A series of related compounds were tested against both gram-positive and gram-negative bacteria. Specifically, compounds such as 4d, 4h, and 4i showed significant antibacterial activity compared to the standard drug ciprofloxacin. The mechanism behind this activity may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases. The underlying mechanism may involve modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Case Studies
Several case studies highlight the therapeutic potential of coumarin-pyrazole derivatives:
-
Case Study 1: Antibacterial Efficacy
A study conducted on a series of synthesized pyrazole derivatives revealed their effectiveness against multidrug-resistant bacterial strains. The results indicated that certain substitutions on the pyrazole ring enhanced antimicrobial activity significantly. -
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells, reducing cell death and preserving mitochondrial function.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via a multi-step approach:
Pyrazole-Coumarin Hybrid Formation : A Vilsmeier-Haack reaction introduces formyl groups to the pyrazole core, followed by condensation with 4-hydroxycoumarin derivatives .
Claisen-Schmidt Condensation : The aldehyde intermediate reacts with a ketone (e.g., phenylacetic acid derivatives) under basic conditions (NaOH or piperidine) to form the α,β-unsaturated carboxylic acid moiety. Optimal yields (45–78%) are achieved at 80–120°C with ethanol or DMF as solvents .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used.
Q. Key Optimization Parameters :
- Catalyst selection (piperidine improves stereoselectivity for the E-isomer).
- Solvent polarity (DMF enhances reaction rate but may reduce yield due to side reactions).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and confirms the E-configuration of the propenoic acid moiety. Monoclinic systems (e.g., space group C2/c) with unit cell parameters a = 35.225 Å, b = 6.4269 Å, c = 17.6163 Å, and β = 108.008° are typical .
- Spectroscopy :
- ¹H/¹³C NMR : Coumarin carbonyls appear at δ 160–165 ppm; pyrazole protons resonate at δ 7.2–8.5 ppm.
- IR : Stretching vibrations for C=O (coumarin: ~1720 cm⁻¹; carboxylic acid: ~1680 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 389.1 [M+H]⁺) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. The compound’s carboxylic acid group enhances aqueous solubility at pH > 6.0 (~2.5 mg/mL in PBS).
- Stability :
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding affinity?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2, α-glucosidase). The coumarin-pyrazole scaffold shows high affinity for hydrophobic pockets (binding energy: −8.2 to −9.5 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer :
- Assay Standardization :
- DPPH/ABTS Assays : Varying IC₅₀ values (15–45 μM) may arise from radical concentration differences. Include Trolox as a positive control.
- Cellular Models : Conflicting results in cancer vs. normal cells (e.g., HepG2 vs. HEK293) require ROS quantification (DCFH-DA probes) and apoptosis markers (Annexin V) .
- Structural Analogs : Compare with derivatives lacking the propenoic acid group to isolate pharmacophore contributions .
Q. How does polymorphism impact the compound’s crystallographic and pharmacological properties?
Methodological Answer :
- Polymorph Screening : Use solvent evaporation (ethanol, acetonitrile) to isolate forms. Single-crystal XRD distinguishes polymorphs (e.g., monoclinic vs. triclinic systems) .
- Bioavailability : Dissolution testing (USP Apparatus II) shows Form I (monoclinic) has 1.5× higher dissolution rate than Form II (triclinic) due to lattice energy differences .
Q. What in vitro and in vivo models are suitable for evaluating its antidiabetic potential?
Methodological Answer :
- In Vitro :
- α-Glucosidase Inhibition : IC₅₀ values (12–28 μM) compared to acarbose .
- GLUT4 Translocation : Fluorescent glucose uptake assays in 3T3-L1 adipocytes.
- In Vivo :
- STZ-Induced Diabetic Rats : Oral administration (50 mg/kg/day) reduces fasting glucose by 35–40% over 28 days. Monitor liver/kidney toxicity via ALT/AST and creatinine .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
